molecular formula C18H13BrFNO B5303539 3-[4-(allyloxy)-3-bromophenyl]-2-(4-fluorophenyl)acrylonitrile

3-[4-(allyloxy)-3-bromophenyl]-2-(4-fluorophenyl)acrylonitrile

Cat. No. B5303539
M. Wt: 358.2 g/mol
InChI Key: VTGWPNVSUYFHRX-GDNBJRDFSA-N
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Description

3-[4-(allyloxy)-3-bromophenyl]-2-(4-fluorophenyl)acrylonitrile, commonly known as ABAFANIL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABAFANIL belongs to the class of acrylonitrile derivatives and has been studied for its biochemical and physiological effects in various in-vivo and in-vitro models.

Scientific Research Applications

ABAFANIL has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ABAFANIL has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, ABAFANIL has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorders, ABAFANIL has been shown to improve cognitive function and reduce neuroinflammation.

Mechanism of Action

The mechanism of action of ABAFANIL is not fully understood, but it is believed to involve the modulation of various signaling pathways. ABAFANIL has been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. ABAFANIL has also been shown to inhibit the activity of STAT3, a transcription factor that regulates the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
ABAFANIL has been shown to have various biochemical and physiological effects in in-vivo and in-vitro models. In cancer research, ABAFANIL has been shown to induce apoptosis by activating caspases and inhibiting Bcl-2 expression. ABAFANIL has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In inflammation research, ABAFANIL has been shown to reduce the production of inflammatory cytokines and chemokines by inhibiting the activity of NF-kB. In neurological disorders, ABAFANIL has been shown to improve cognitive function by reducing neuroinflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

ABAFANIL has several advantages for lab experiments, including its high purity and yield, low toxicity, and potential therapeutic applications. However, ABAFANIL also has some limitations, including its limited solubility in aqueous solutions and its potential interactions with other compounds.

Future Directions

There are several future directions for ABAFANIL research, including its potential therapeutic applications in other diseases, its optimization for drug delivery, and its development as a diagnostic tool. ABAFANIL has shown promising results in cancer, inflammation, and neurological disorders, and further research is needed to explore its potential in other diseases. Additionally, the optimization of ABAFANIL for drug delivery could improve its bioavailability and efficacy. Finally, the development of ABAFANIL as a diagnostic tool could provide a new approach for disease detection and monitoring.

Synthesis Methods

The synthesis of ABAFANIL involves the reaction of 4-bromo-3-hydroxybenzaldehyde with allyl bromide in the presence of a base to form 4-allyloxy-3-bromo-benzaldehyde. The resulting compound is then reacted with 4-fluoro-phenylacetonitrile in the presence of a base to form ABAFANIL. The synthesis of ABAFANIL has been optimized to yield high purity and yield.

properties

IUPAC Name

(E)-3-(3-bromo-4-prop-2-enoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFNO/c1-2-9-22-18-8-3-13(11-17(18)19)10-15(12-21)14-4-6-16(20)7-5-14/h2-8,10-11H,1,9H2/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGWPNVSUYFHRX-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[3-bromo-4-(prop-2-en-1-yloxy)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile

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